2H-1,2,3-Triazolo[4,5-b]quinoxaline
Description
Nomenclature and Structural Context within Fused Heterocyclic Systems
2H-1,2,3-Triazolo[4,5-b]quinoxaline, as per IUPAC nomenclature, denotes a specific isomer of the triazoloquinoxaline family. The "[4,5-b]" designation indicates the fusion of the 1,2,3-triazole ring to the 'b' face (the bond between C6 and C7) of the quinoxaline (B1680401) system. The "2H" specifies the position of the hydrogen atom on one of the nitrogen atoms of the triazole ring. This compound is part of a larger family of fused heterocyclic systems where a five-membered triazole ring is annulated to a six-membered quinoxaline ring. Quinoxalines themselves are bicyclic compounds composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring.
The fusion of these two heterocyclic moieties results in a tetracyclic aromatic system. The planarity and electron-deficient nature of the quinoxaline ring, combined with the electron-rich character of the triazole ring, lead to a unique distribution of electron density across the molecule. This electronic interplay is fundamental to the chemical reactivity and physical properties of its derivatives.
Significance of Triazole-Quinoxaline Frameworks in Chemical Research
The triazole-quinoxaline scaffold is a "privileged" structure in medicinal chemistry and materials science. mdpi.com Triazole rings, particularly 1,2,3-triazoles, are known for their ability to form stable complexes with metal ions and participate in hydrogen bonding, which is crucial for molecular recognition and biological activity. chemijournal.com The quinoxaline moiety is a common feature in many biologically active compounds. researchgate.net
The combination of these two rings in the triazoloquinoxaline framework has led to the development of compounds with a broad spectrum of potential applications. Research has shown that derivatives of triazoloquinoxalines exhibit promising activities, making them attractive candidates for further investigation in drug discovery. chemijournal.comnih.gov For instance, certain derivatives have been studied for their potential as anticancer and antimicrobial agents. mdpi.com
In the realm of materials science, the rigid and planar nature of the triazoloquinoxaline core, along with its unique electronic properties, makes it a candidate for the development of organic light-emitting diodes (OLEDs) and as ligands in organometallic complexes for catalysis. beilstein-archives.org The ability of the triazole moiety to coordinate with metals is particularly useful in creating novel materials with specific photophysical or catalytic properties. beilstein-archives.org
Interactive Data Table: Research Findings on Triazoloquinoxaline Derivatives
| Derivative Class | Research Focus | Key Findings | Citations |
| mdpi.comchemijournal.comresearchgate.netTriazolo[4,3-a]quinoxalines | Anticancer Activity | Some derivatives show cytotoxic activities against melanoma and other cancer cell lines. mdpi.comrsc.org | mdpi.com, rsc.org |
| Substituted 1-methyl-1,2,4-triazolo[4,3-a]quinoxalines | Antimicrobial Activity | Demonstrated significant activity against Gram-negative bacteria, with some compounds being as potent as ampicillin. | |
| mdpi.comchemijournal.comresearchgate.netTriazolo[4,3-a]quinoxaline-1-thiol derivatives | DNA Intercalation | Certain derivatives have shown the ability to intercalate with DNA, a mechanism relevant to anticancer activity. rsc.org | rsc.org |
| 1,2,4-Triazolo[4,3-a]quinoxaline sulfonamides | Anti-diabetic and Anti-Alzheimer Agents | Exhibited inhibitory activity against α-amylase, α-glucosidase, and acetylcholinesterase. nih.govresearchgate.net | nih.gov, researchgate.net |
| Rhenium triazoloquinoxaline complexes | Catalysis and Imaging | These complexes are explored as CO2 reduction catalysts and noninvasive imaging probes. beilstein-archives.org | beilstein-archives.org |
Historical Perspectives on the Development of Fused Triazoloquinoxalines
The synthesis of fused triazoloquinoxalines has evolved over the years, with chemists developing various strategies to construct this heterocyclic system. Early methods often involved the reaction of a suitably substituted quinoxaline precursor with a reagent that would form the triazole ring.
A common synthetic pathway starts with 2,3-dichloroquinoxaline (B139996). iau.ir This readily available starting material can undergo nucleophilic substitution with hydrazine (B178648) to form a hydrazinyl-quinoxaline intermediate. mdpi.comiau.ir Subsequent cyclization of this intermediate, often with reagents like triethyl orthoformate or by reaction with aldehydes followed by an oxidation step, leads to the formation of the fused triazole ring. mdpi.comiau.ir For instance, the reaction of 2-chloro-3-hydrazinylquinoxaline (B1333903) with triethyl orthoformate yields a 4-chloro- mdpi.comchemijournal.comresearchgate.nettriazolo[4,3-a]quinoxaline derivative. iau.ir Another approach involves the condensation of the hydrazinyl intermediate with an aldehyde, followed by cyclization using an oxidizing agent like chloranil. mdpi.com
More recent synthetic advancements include the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, to form the 1,2,3-triazole ring onto a quinoxaline scaffold. beilstein-archives.orgresearchgate.net This method offers high efficiency and regioselectivity, allowing for the synthesis of a wide variety of substituted triazoloquinoxalines. researchgate.net These modern synthetic routes have significantly expanded the library of available triazoloquinoxaline derivatives for screening in various applications.
Structure
2D Structure
3D Structure
Properties
CAS No. |
269-85-2 |
|---|---|
Molecular Formula |
C8H5N5 |
Molecular Weight |
171.16 g/mol |
IUPAC Name |
2H-triazolo[4,5-b]quinoxaline |
InChI |
InChI=1S/C8H5N5/c1-2-4-6-5(3-1)9-7-8(10-6)12-13-11-7/h1-4H,(H,9,10,11,12,13) |
InChI Key |
PUCMIBMEMIEDMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3=NNN=C3N=C2C=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 2h 1,2,3 Triazolo 4,5 B Quinoxaline and Its Isomers
Precursor Synthesis and Intermediate Chemistry
The foundation of synthesizing 2H-1,2,3-triazolo[4,5-b]quinoxaline lies in the strategic preparation of its constituent ring systems: the quinoxaline (B1680401) scaffold and the nitrogen-rich precursors necessary for forming the triazole ring.
Synthesis of Quinoxaline Scaffolds for Annulation
The quinoxaline ring system is a pivotal precursor for the synthesis of the target triazoloquinoxaline. A prevalent and versatile method for constructing the quinoxaline scaffold is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. sapub.orgnih.gov This reaction is often carried out in various solvents and can be catalyzed by acids or metal catalysts. sapub.org
Recent advancements have introduced novel and efficient methods for quinoxaline synthesis. For instance, a Cu-electrocatalytic azidation of N-aryl enamines followed by a denitrogenative annulation cascade has been reported to construct quinoxaline frameworks. This method is notable for its use of a low catalyst loading (0.5 mol % of copper(II) chloride) and the inexpensive azide (B81097) source, NaN3. consensus.app
Another common approach involves the reaction of o-phenylenediamine with α-ketoacids to produce quinoxalinone derivatives, which can then be further functionalized. sapub.orgnih.gov For example, 3-methylquinoxalin-2(1H)-one can be synthesized from the reaction of o-phenylenediamine with ethyl pyruvate. nih.gov Similarly, quinoxaline-2,3(1H,4H)-dione is obtained by reacting substituted o-phenylenediamines with oxalic acid. nih.gov These quinoxalinone intermediates can then be chlorinated using reagents like POCl3 or a combination of POCl3 and PCl5 to yield 2,3-dichloroquinoxaline (B139996), a versatile precursor for further modifications. nih.govnih.gov
The following table summarizes key reactions for the synthesis of quinoxaline scaffolds:
| Reactants | Reagents/Conditions | Product | Reference |
| o-phenylenediamine, 1,2-dicarbonyl compound | Mild acidic reagent, microwave irradiation | Quinoxaline derivatives | sapub.org |
| N-aryl enamines, NaN3 | CuCl2 (0.5 mol %), electro-oxidative | Quinoxaline frameworks | consensus.app |
| o-phenylenediamine, ethyl pyruvate | n-butanol | 3-Methylquinoxalin-2(1H)-one | nih.gov |
| Substituted o-phenylenediamines, oxalic acid | 4N hydrochloric acid, reflux | Quinoxaline-2,3(1H,4H)-dione | nih.gov |
| 2,3-dihydroxyquinoxaline | POCl3 | 2,3-Dichloroquinoxaline | nih.gov |
Preparation of Nitrogen-Rich Precursors for Triazole Ring Formation
The formation of the triazole ring requires the introduction of a nitrogen-rich functional group onto the quinoxaline scaffold. A common strategy involves the synthesis of hydrazinylquinoxalines. For example, 2,3-dichloroquinoxaline can be reacted with hydrazine (B178648) hydrate (B1144303) to yield 3-hydrazino-2-chloroquinoxaline. iau.ir This intermediate serves as a key building block for subsequent cyclization to form the triazolo ring.
Another important class of nitrogen-rich precursors are azides. Azido-substituted quinolines can be prepared from the corresponding chloro-derivatives by reaction with sodium azide. nih.gov These azides are then ready to undergo cycloaddition reactions to form the triazole ring.
The functionalization of heterocyclic compounds with energetic groups such as –NO2, –N3, and –NH2 is a known strategy to increase nitrogen content and is relevant in the synthesis of nitrogen-rich heterocyclic systems. researchgate.net The synthesis of various nitrogen-rich compounds often involves precursors like diaminoguanidine (B1197381) hydrochloride, which can be used to form 1,2,4-triazole (B32235) systems. mdpi.com While not directly quinoxaline-based, these methods highlight general strategies for creating nitrogen-rich heterocyclic precursors.
Key precursors for triazole ring formation are summarized in the table below:
| Starting Material | Reagent | Product | Reference |
| 2,3-Dichloroquinoxaline | Hydrazine hydrate | 2-Chloro-3-hydrazinylquinoxaline (B1333903) | iau.ir |
| 3-Chloroquinoline-2,4(1H,3H)-diones | Sodium azide | 3-Azidoquinoline-2,4(1H,3H)-diones | nih.gov |
| Aminoguanidine | - | 1,2,4-Triazole compounds | mdpi.com |
Cycloaddition Reactions for Triazole Ring Formation
With the appropriate precursors in hand, the final step in the synthesis of this compound and its isomers is the formation of the triazole ring through various cyclization reactions.
Condensation Reactions with 1,2-Dicarbonyl Compounds
While the primary use of 1,2-dicarbonyl compounds is in the synthesis of the quinoxaline ring itself, subsequent modifications and reactions can lead to the formation of fused triazole rings. rsc.org For instance, after the initial formation of a quinoxaline derivative, further condensation and cyclization steps can be employed. A common method involves the condensation of a hydrazinylquinoxaline derivative with a one-carbon inserting agent. For example, 2-chloro-3-hydrazinylquinoxaline can be condensed with triethyl orthoformate to form a 4-chloro- nih.govconsensus.apprsc.orgtriazolo[4,3-a]quinoxaline derivative. iau.ir
The reaction of 2,3-dihydroxyquinoxaline, formed from the condensation of 1,2-diaminobenzene and oxalic acid, can be chlorinated and then reacted with hydrazine hydrate to form a hydrazino intermediate. This intermediate is then cyclized with triethyl orthoformate to build the triazole ring. nih.gov
Intramolecular Cyclization Approaches
Intramolecular cyclization is a powerful strategy for forming the triazole ring on a pre-functionalized quinoxaline scaffold. These reactions often involve the cyclization of a precursor that already contains all the necessary atoms for the triazole ring, typically in a linear or branched arrangement. rsc.org
A notable example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction. In this approach, a quinoxaline scaffold bearing an alkyne group is reacted with an aromatic azide to form a 1,2,3-triazole-linked quinoxaline system. rsc.org This method is advantageous due to its high yields, short reaction times, and mild experimental conditions. rsc.org
Another approach involves the photoredox-catalyzed [3+2] cyclization reaction between quinoxalinones and hypervalent iodine(III) reagents to synthesize sapub.orgconsensus.apprsc.orgtriazolo-[1,5-a]quinoxalin-4(5H)-ones. acs.org This method provides access to structurally diverse triazoloquinoxalines in moderate to good yields. acs.org
The following table highlights different intramolecular cyclization methods:
| Reactants | Reagents/Conditions | Product | Reference |
| 2-Chloro-3-(prop-2-ynyloxy)quinoxaline, aromatic azides | Copper catalyst, Schiff base ligands | 1,2,3-Triazole-linked quinoxaline | rsc.org |
| Quinoxalinones, hypervalent iodine(III) reagents | Photoredox catalysis | sapub.orgconsensus.apprsc.orgTriazolo-[1,5-a]quinoxalin-4(5H)-ones | acs.org |
Diazotization-Based Ring Closure Methods
Diazotization reactions followed by ring closure provide another route to triazoloquinoxalines. This method typically involves the conversion of an amino group on the quinoxaline ring system into a diazonium salt, which then undergoes an intramolecular cyclization to form the triazole ring.
While direct examples for this compound are not extensively detailed in the provided context, the synthesis of tetrazoloquinolines, which are structurally related, can proceed through the diazotization of 2-hydrazinylquinoline derivatives. researchgate.net This suggests that a similar strategy could be applicable for the synthesis of triazoloquinoxalines. The general principle involves the formation of an azide intermediate from a diazonium salt, which then cyclizes.
Strategic Approaches to Regioselective Synthesis
Control of Fusion Orientation (e.g., [4,5-b], [4,3-a], and [1,5-a] isomers)
The selective synthesis of a specific isomer is primarily dictated by the choice of starting materials and reaction conditions.
For the synthesis of the linear This compound , the key precursor is 2,3-diaminoquinoxaline . The reaction of this diamine with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid) leads to the formation of the desired linear triazole ring fused to the quinoxaline core. clockss.org This diazotization reaction proceeds through the formation of a bis-diazonium salt, which then undergoes intramolecular cyclization.
The synthesis of the angular researchgate.netnih.govnih.govtriazolo[4,3-a]quinoxaline isomers often starts from 2,3-dichloroquinoxaline . iau.irmdpi.com Reaction with hydrazine hydrate yields 2-chloro-3-hydrazinylquinoxaline. iau.irmdpi.com This intermediate can then be condensed with various reagents like orthoesters or aldehydes to construct the fused triazole ring, leading to the [4,3-a] architecture. iau.irmdpi.com
The researchgate.netnih.govfrontiersin.org-triazolo[1,5-a]quinoxalin-4(5H)-one scaffold, another angular isomer, has been synthesized through various modern methodologies. One approach involves a tandem azide-alkyne cycloaddition/Ullmann C-N coupling process starting from N-(2-iodophenyl)propiolamides. nih.govacs.org More recently, a photoredox-catalyzed [3+2] cyclization between quinoxalinones and hypervalent iodine(III) reagents has been reported. nih.gov
A comparative representation of the starting materials for different isomers is provided below:
| Target Isomer | Key Starting Material |
| This compound (linear) | 2,3-Diaminoquinoxaline |
| researchgate.netnih.govnih.govTriazolo[4,3-a]quinoxaline (angular) | 2,3-Dichloroquinoxaline |
| researchgate.netnih.govfrontiersin.org-Triazolo[1,5-a]quinoxalin-4(5H)-one (angular) | N-(2-Haloaryl)propiolamides or Quinoxalinones |
Minimization of Isomer Formation
The formation of a single, desired isomer is crucial for applications in medicinal chemistry and materials science. The strategies to minimize the formation of unwanted isomers are inherently linked to the regioselective synthetic routes discussed above.
In the synthesis of the linear [4,5-b] isomer, the symmetrical nature of the 2,3-diaminoquinoxaline precursor inherently directs the reaction towards the single linear product upon treatment with nitrous acid, thus avoiding the formation of angular isomers.
For the angular isomers, the choice of a non-symmetrical precursor, such as 2-chloro-3-hydrazinylquinoxaline, is key. The subsequent cyclization step is directed by the reactivity of the hydrazine moiety, leading specifically to the [4,3-a] fusion. Similarly, the specific design of precursors in tandem and photoredox reactions for the [1,5-a] isomer ensures high regioselectivity, minimizing the production of other isomeric forms. nih.govacs.org Careful control of reaction conditions, such as temperature and catalysts, further refines the selectivity of these transformations.
Catalytic and Sustainable Chemistry Approaches in Synthesis
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. The synthesis of triazoloquinoxalines has benefited from these advancements, with a focus on eco-compatible reaction conditions and the use of alternative solvents and catalysts.
Eco-Compatible Reaction Conditions
Efforts to develop greener synthetic routes have led to the exploration of reactions under milder and more environmentally friendly conditions. For instance, the synthesis of certain quinoxaline derivatives has been achieved in water without the need for a catalyst, with the products often precipitating out of the reaction mixture, simplifying purification.
In the synthesis of researchgate.netnih.govfrontiersin.org-triazolo[1,5-a]quinoxalin-4(5H)-ones, sustainable methods have been reported that utilize eco-compatible catalysts and reaction conditions. frontiersin.org These approaches aim to reduce the use of hazardous reagents and solvents.
Alternative Solvent Systems and Catalyst Utilization
The move away from traditional volatile and often toxic organic solvents is a key aspect of sustainable chemistry. In the synthesis of researchgate.netnih.govfrontiersin.org-triazolo[1,5-a]quinoxalin-4(5H)-ones, the use of greener solvents like dimethyl carbonate has been explored, which can also act as a reagent. nih.gov
The use of reusable catalysts is another important strategy. For example, transition metal oxide-Bi(III) cooperative catalysts have been employed for the sustainable synthesis of quinoxalines via oxidative dehydrogenative couplings, offering the advantage of being robust and reusable.
High-Yield and Scalable Synthetic Protocols
The development of high-yield and scalable synthetic protocols is essential for the practical application of this compound and its isomers, particularly for potential pharmaceutical and industrial use.
Recent advancements have focused on optimizing reaction conditions to maximize product yields. For instance, a microdroplet-assisted reaction has been demonstrated for the synthesis of quinoxaline derivatives, showing significantly improved yields and dramatically reduced reaction times (milliseconds) without the need for a catalyst. nih.gov This technology also allows for high-throughput screening of optimal reaction conditions and has the potential for scaled-up synthesis. nih.gov
For the synthesis of researchgate.netnih.govfrontiersin.org-triazolo[1,5-a]quinoxalin-4(5H)-ones, protocols have been developed that provide good to excellent yields. For example, the tandem reaction of N-(2-haloaryl)propiolamides with sodium azide catalyzed by copper has been shown to be a simple and efficient approach. acs.org Furthermore, a refreshed synthesis of the researchgate.netnih.govfrontiersin.org-triazolo[1,5-a]quinoxalin-4(5H)-one core has been reported with a focus on both sustainability and extensive derivatization, achieving high yields in many of the synthetic steps. frontiersin.org
Below is a table summarizing some of the reported yields for various triazoloquinoxaline derivatives:
| Compound | Synthetic Approach | Reported Yield | Reference |
| 1-Substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinoxalines | Reaction of 2-hydrazino-3-phenylquinoxaline with various reagents | Not explicitly stated, but multiple derivatives synthesized | nih.gov |
| 4-Chloro- researchgate.netnih.govnih.govtriazolo[4,3-a]quinoxaline derivatives | Condensation of 2-chloro-3-hydrazinyl quinoxaline with ethylorthoesters | Good yields | iau.ir |
| researchgate.netnih.govfrontiersin.orgTriazolo[1,5-a]quinoxalin-4(5H)-ones | Copper-catalyzed tandem reaction | Good to excellent yields | acs.org |
| Methyl 5-methyl-4-oxo-4,5-dihydro- researchgate.netnih.govfrontiersin.orgtriazolo[1,5-a]quinoxaline-3-carboxylate | N-methylation using dimethyl carbonate | 78% | frontiersin.org |
| 1H-Indeno[1,2-b]quinoxaline | Microdroplet-assisted reaction | ~90% conversion | nih.gov |
Chemical Reactivity and Derivatization of the 2h 1,2,3 Triazolo 4,5 B Quinoxaline Core
Functionalization at Nitrogen Atoms
The 1,2,3-triazole ring contains three nitrogen atoms, and the acidic N-H proton can be found at the N-1, N-2, or N-3 position in the unsubstituted parent compound due to tautomerism. This allows for functionalization through reactions like alkylation and acylation.
N-alkylation of the triazolo[4,5-b]quinoxaline core is a key method for introducing diverse substituents. The reaction typically involves treating the parent heterocycle with an alkylating agent, such as an alkyl halide or sulfate (B86663), in the presence of a base. The base, commonly potassium carbonate, facilitates the deprotonation of the triazole nitrogen, generating an anion that then reacts with the electrophilic alkylating agent.
Due to the tautomeric nature of the N-H proton in the unsubstituted triazole ring, alkylation can potentially occur at any of the three nitrogen atoms, leading to a mixture of N-1, N-2, and N-3 alkylated isomers. The regioselectivity of the reaction can be influenced by factors such as the nature of the alkylating agent, the solvent, and the reaction temperature. For instance, in related triazole systems, the use of different solvents can alter the ratio of the resulting N-alkylated isomers. While specific studies on the alkylation of 2H-1,2,3-triazolo[4,5-b]quinoxaline are not extensively detailed, the general principles of triazole chemistry apply. For the related wikipedia.orgtotal-synthesis.comnih.gov-triazolo[1,5-a]quinoxalin-4(5H)-one scaffold, N-methylation has been achieved using reagents like dimethyl sulfate and iodomethane. nih.gov
| Alkylating Agent | Base | Solvent | Potential Products |
|---|---|---|---|
| Methyl iodide (CH₃I) | Potassium carbonate (K₂CO₃) | Dimethylformamide (DMF) | Mixture of N-1, N-2, and N-3 methyl isomers |
| Benzyl (B1604629) bromide (BnBr) | Potassium carbonate (K₂CO₃) | Dimethylformamide (DMF) | Mixture of N-1, N-2, and N-3 benzyl isomers |
| Dimethyl sulfate ((CH₃)₂SO₄) | Potassium carbonate (K₂CO₃) | Dimethylformamide (DMF) | Mixture of N-1, N-2, and N-3 methyl isomers |
Similar to alkylation, the nitrogen atoms of the triazole ring can undergo acylation. This reaction is typically performed using acylating agents like acyl chlorides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine. The reaction introduces an acyl group onto one of the triazole nitrogens. In related heterocyclic systems, such as 4-chloro-8-methyl wikipedia.orgtotal-synthesis.comacs.orgtriazolo[4,3-a]quinoxaline-1-amine, benzoylation has been successfully carried out using benzoyl chloride in pyridine. researchgate.net While this example involves acylation of an exocyclic amine, it demonstrates the feasibility of using such reagents on the broader scaffold. For the core this compound, acylation would be expected to proceed on a triazole nitrogen, yielding N-acyl derivatives. The specific isomer formed would depend on the reaction conditions and the inherent stability of the products.
| Acylating Agent | Base/Solvent | Potential Product |
|---|---|---|
| Acetyl chloride | Pyridine | N-Acetyl-triazolo[4,5-b]quinoxaline |
| Benzoyl chloride | Pyridine | N-Benzoyl-triazolo[4,5-b]quinoxaline |
| Acetic anhydride | Pyridine | N-Acetyl-triazolo[4,5-b]quinoxaline |
Substitutions on the Quinoxaline (B1680401) Moiety
The reactivity of the benzo-fused portion of the quinoxaline ring is heavily influenced by the electron-withdrawing character of the annulated triazole system.
Direct halogenation of the benzene (B151609) ring of the quinoxaline moiety is an example of electrophilic aromatic substitution. masterorganicchemistry.com However, the fused 1,2,3-triazole ring acts as a strong electron-withdrawing group, which significantly deactivates the aromatic system towards attack by electrophiles. total-synthesis.com Consequently, standard electrophilic halogenation reactions (e.g., using Br₂ with a Lewis acid) are generally difficult to achieve and are not commonly reported for this scaffold. Attempts to achieve bromination on the related, and also electron-deficient, wikipedia.orgtotal-synthesis.comacs.orgtriazolo[4,3-a]quinoxaline system using N-bromosuccinimide (NBS) under various conditions have been reported as unsuccessful, which underscores the low reactivity of these systems toward electrophilic attack. mdpi.com
In stark contrast to its deactivation towards electrophiles, the electron-withdrawing nature of the triazole ring activates the quinoxaline core for nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com For this reaction to occur, a good leaving group, typically a halide, must be present on the quinoxaline ring. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the leaving group restores the aromaticity and yields the substituted product. libretexts.org
This type of reactivity is well-documented in related systems. For example, 2,3-dichloroquinoxaline (B139996) readily undergoes SNAr with various aliphatic amines and anilines. nih.gov Similarly, chloro-substituted isomers like 4-chloro- wikipedia.orgtotal-synthesis.comacs.orgtriazolo[4,3-a]quinoxalines react smoothly with nucleophiles such as morpholine, pyrrolidine (B122466), and mercapto derivatives. researchgate.netiau.ir Therefore, it is highly anticipated that a halo-substituted this compound would readily react with a variety of nucleophiles.
| Substrate (Hypothetical) | Nucleophile | Typical Conditions | Expected Product |
|---|---|---|---|
| 7-Chloro-2H-1,2,3-triazolo[4,5-b]quinoxaline | Morpholine | Ethanol, Room Temperature | 7-(Morpholin-4-yl)-2H-1,2,3-triazolo[4,5-b]quinoxaline |
| 7-Chloro-2H-1,2,3-triazolo[4,5-b]quinoxaline | Sodium methoxide (B1231860) (NaOMe) | Methanol, Reflux | 7-Methoxy-2H-1,2,3-triazolo[4,5-b]quinoxaline |
| 7-Chloro-2H-1,2,3-triazolo[4,5-b]quinoxaline | Aniline | Heat | N-Phenyl-2H-1,2,3-triazolo[4,5-b]quinoxalin-7-amine |
| 7-Chloro-2H-1,2,3-triazolo[4,5-b]quinoxaline | Thioglycolic acid | Base (e.g., K₂CO₃), DMF | 2-((2H-1,2,3-Triazolo[4,5-b]quinoxalin-7-yl)thio)acetic acid |
Electrophilic aromatic substitution (EAS) reactions, such as nitration, sulfonation, and Friedel-Crafts alkylation or acylation, involve the attack of an electrophile on the aromatic ring. libretexts.org As previously noted for halogenation (Section 3.2.1), the fused 1,2,3-triazole system is strongly electron-withdrawing. This property substantially reduces the electron density of the quinoxaline's benzene ring, making it a poor nucleophile. total-synthesis.com As a result, the ring is strongly deactivated towards electrophilic attack. The energy barrier for the formation of the required positively charged intermediate (a Wheland intermediate) is significantly increased, making standard EAS reactions highly unfavorable. lumenlearning.com The scientific literature lacks examples of successful electrophilic aromatic substitutions on the this compound core, which is consistent with the expected electronic deactivation conferred by the triazole ring.
Modifications of the Triazole Ring
The triazole component of the scaffold is a primary target for chemical derivatization. Reactions can be directed to alter substituents on the triazole ring or to fundamentally change the ring structure itself through expansion reactions.
Reactions Involving Hydrazino Groups
The introduction of a hydrazino (-NHNH₂) group to the triazole ring serves as a versatile handle for extensive functionalization. For instance, 2-hydrazino-3-chloroquinoxaline can be a precursor for creating nih.govnih.govnih.govtriazolo[4,3-a]quinoxalines. nih.gov These compounds are formed through acid-mediated condensation of the hydrazino group with an aldehyde or orthoester, followed by a nucleophilic aromatic substitution (SNAr) reaction at the 4-position with a secondary amine. nih.gov
The hydrazino group readily undergoes condensation with various electrophiles. Reaction with orthoesters like triethyl orthoformate or triethyl orthoacetate can yield annulated 1,2,4-triazole (B32235) systems. nih.gov Similarly, reactions with isothiocyanates such as allyl or phenyl isothiocyanate can produce 1,2,4-triazolo[4,3-a]quinoxalin-1-amine derivatives. nih.gov Another key reaction is with carbon disulfide, which leads to the formation of a 1,2,4-triazolo[4,3-a]quinoxaline-1-thiol, proceeding through a dithiocarbamic acid intermediate followed by cyclization. nih.gov
These reactions highlight the utility of the hydrazino group in building a diverse library of triazoloquinoxaline derivatives.
Table 1: Examples of Reactions with Hydrazino-Triazoloquinoxalines
| Reactant | Product Type | Reference |
| Orthoesters | Annulated 1,2,4-triazole systems | nih.gov |
| Isothiocyanates | 1,2,4-triazolo[4,3-a]quinoxalin-1-amines | nih.gov |
| Carbon disulfide | 1,2,4-triazolo[4,3-a]quinoxaline-1-thiol | nih.gov |
| Aldehydes/Orthoesters | nih.govnih.govnih.govTriazolo[4,3-a]quinoxalines | nih.gov |
Ring Expansion Reactions
Ring expansion reactions offer a pathway to novel heterocyclic frameworks by transforming the five-membered triazole ring into a larger ring system. One documented example involves the reaction of nih.govnih.govnih.govtriazolo[4,3-b] nih.govnih.govnih.govclockss.orgtetrazines with CH-active compounds. researchgate.net This reaction, initiated by a nucleophilic attack on a nitrogen atom of the tetrazine ring, leads to ring-opening followed by recyclization, resulting in the formation of 7H- nih.govnih.govnih.govtriazolo[4,3-b] nih.govnih.govnih.govtetrazepine derivatives—an expansion of the six-membered tetrazine ring, not the triazole. researchgate.net
While direct expansion of the 1,2,3-triazole ring in the this compound system is not extensively documented in the provided search results, the conversion of tetrazolo[1,5-a]quinoxalines can lead to 1,2,3-triazoloquinoxalines. nih.gov This process occurs under conditions for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and sometimes competes with a denitrogenative annulation that forms imidazole (B134444) derivatives. nih.gov The outcome depends on the substituents, with electron-donating groups favoring the triazole product and sterically demanding groups favoring the imidazole. nih.gov
Cross-Coupling Reactions for Structural Diversification (e.g., Suzuki-Miyaura coupling for derivatives)
Palladium-catalyzed cross-coupling reactions are powerful synthetic tools for introducing carbon-carbon and carbon-heteroatom bonds, thereby enabling significant structural diversification of the triazoloquinoxaline core.
The Suzuki-Miyaura coupling, in particular, has been effectively used. rsc.orglibretexts.orgrsc.org This reaction pairs a halo-substituted heterocyclic compound with a boronic acid or its ester in the presence of a palladium catalyst and a base. It has been successfully applied to 4- and 5-halo-1,2,3-triazoles to synthesize 1,4,5-trisubstituted-1,2,3-triazoles, even with chlorotriazoles, using an expanded-ring N-heterocyclic carbene palladium complex in water. rsc.org This methodology is noted for its adherence to "green chemistry" principles. rsc.org The Suzuki-Miyaura reaction is also used to synthesize various (het)aryl and vinyl derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones from their halo-substituted precursors in good to excellent yields. rsc.org
This reaction's utility extends to creating complex molecules for various applications, including the large-scale synthesis of medicinal drugs. libretexts.org The versatility and functional group tolerance of the Suzuki-Miyaura coupling make it an indispensable method for elaborating the this compound skeleton.
Table 2: Suzuki-Miyaura Coupling Applications
| Substrate | Coupling Partner | Product | Catalyst System | Reference |
| 4- and 5-halo-1,2,3-triazoles | (Het)arylboronic acids | 1,4,5-trisubstituted-1,2,3-triazoles | Expanded-ring NHC-Pd complex | rsc.org |
| Halo-4H-pyrido[1,2-a]pyrimidin-4-ones | (Het)arylboronic acids | (Het)aryl/vinyl-pyrido[1,2-a]pyrimidin-4-ones | Palladium catalyst | rsc.org |
| 3-bromo-2,1-borazaronaphthalenes | Potassium alkenyltrifluoroborates | Alkenyl-substituted 2,1-borazaronaphthalenes | Pd(dppf)Cl₂ | nih.gov |
Exploration of Polyheterocyclic System Formation
The this compound framework can act as a foundational scaffold for building larger, more complex polyheterocyclic systems. These intricate structures are of interest due to their potential for novel electronic, photophysical, and biological properties.
One synthetic strategy involves the oxidative cyclization of 1,2,4,5-tetrazines bearing an amidine moiety to form nih.govnih.govnih.govtriazolo[1,5-b] nih.govnih.govnih.govclockss.orgtetrazines. beilstein-journals.org These resulting triazolotetrazines can be further modified through nucleophilic substitution reactions with alcohols and amines. beilstein-journals.org
Another approach focuses on creating fused systems based on nih.govnih.govclockss.orgoxadiazolo[3,4-b]quinoxaline. researchgate.net This is achieved through a sequence of nucleophilic aromatic substitution of hydrogen followed by Scholl cross-coupling. The resulting polycyclic systems have been identified as potential narrow-gap n-type organic semiconductors. researchgate.net Similarly, polycyclic systems based on nih.govnih.govclockss.orgchalcogenodiazolo[3,4-b]thieno[3,2-h]quinoxalines have been developed and also show promise as n-type organic semiconductors. colab.ws These synthetic routes demonstrate the capacity to construct elaborate, fused aromatic systems with tailored electronic properties starting from quinoxaline-based precursors.
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of triazoloquinoxaline systems. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed insights into the molecular structure.
Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. For derivatives of the parent compound, the aromatic protons on the quinoxaline (B1680401) ring typically appear as multiplets in the downfield region of the spectrum. For instance, in a series of 5-substituted-phenyl-4,5-dihydro-1,2,4-triazolo[4,3-a]quinolines, the protons of the C₆H₄ group were observed as multiplets in the range of δ 7.01-7.51 ppm. ualberta.ca
In the case of 4-chloro- ualberta.caiau.irrsc.orgtriazolo[4,3-a]quinoxaline, the protons on the quinoxaline ring (C₇H & C₈H and C₆H & C₉H) appear as doublets of doublets at approximately δ 8.05 and 8.32 ppm, respectively. iau.ir A singlet observed at δ 9.8 ppm is characteristic of the C₁H proton of the triazole ring. iau.ir For a 4-(pyrrolidin-1-yl)-8-(pyrrolidin-1-ylsulfonyl)- ualberta.caiau.irrsc.orgtriazolo[4,3-a]quinoxaline derivative, a downfield singlet at δ 9.06 ppm was assigned to the C₁ proton of the triazolo[4,3-a]quinoxaline ring. nih.gov
The specific chemical shifts and coupling constants are highly dependent on the substitution pattern of the molecule.
Table 1: Selected ¹H NMR Data for 2H-1,2,3-Triazolo[4,5-b]quinoxaline Derivatives
| Compound/Derivative | Solvent | Proton | Chemical Shift (δ, ppm) |
| 4-Chloro- ualberta.caiau.irrsc.orgtriazolo[4,3-a]quinoxaline | DMSO-d₆ | C₇H & C₈H | 8.05 (dd) |
| C₆H & C₉H | 8.32 (dd) | ||
| C₁H | 9.8 (s) | ||
| 4-Chloro-1-methyl- ualberta.caiau.irrsc.orgtriazolo[4,3-a]quinoxaline | DMSO-d₆ | CH₃ | 2.37 (s) |
| C₇H & C₈H | 8.05 (dd) | ||
| C₆H & C₉H | 8.32 (dd) | ||
| 4-(Pyrrolidin-1-yl)- ualberta.caiau.irrsc.orgtriazolo[4,3-a]quinoxaline | CDCl₃ | N(CH₂)₂ | 3.65 (t) |
| (CH₂)₂ | 2.05 (t) | ||
| C₇H & C₈H | 7.96 (dd) | ||
| C₆H & C₉H | 8.15 (dd) | ||
| C₁H | 9.7 (s) |
Data sourced from multiple studies. iau.ir
Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their electronic environment and hybridization state. In substituted 1,2,4-triazolo[4,3-a]quinolines, the carbon atoms of the quinoxaline and phenyl rings typically resonate in the aromatic region (δ 110-160 ppm). ualberta.ca
For a 4-(pyrrolidin-1-yl)-8-(pyrrolidin-1-ylsulfonyl)- ualberta.caiau.irrsc.orgtriazolo[4,3-a]quinoxaline derivative, signals for the pyrrolidine (B122466) carbons appeared at δ 25.29 (CH₂) and 48.52 (N-CH₂). nih.gov The carbons of the quinoxaline and triazole rings were observed at δ 123.80, 126.00, 126.61, 126.97, 135.93, 139.34, 139.39, and 145.03, with the C=N carbon appearing at δ 159.48. nih.gov
Table 2: Selected ¹³C NMR Data for this compound Derivatives
| Compound/Derivative | Solvent | Carbon | Chemical Shift (δ, ppm) |
| 5-Phenyl-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline | CDCl₃ | Aliphatic & Aromatic C | 28.54, 42.44, 116.30, 127.42, 127.71, 127.85, 128.71, 129.08, 129.98, 130.49, 131.88, 137.46, 140.70, 149.65 |
| 5-(4-Chlorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline | CDCl₃ | Aliphatic & Aromatic C | 28.47, 41.83, 116.47, 127.40, 128.86, 129.16, 129.25, 129.84, 130.14, 131.81, 133.50, 137.50, 139.18, 149.32 |
| 5-(4-Methoxyphenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline | CDCl₃ | Aliphatic, Aromatic & OCH₃ C | 28.65, 41.66, 55.28, 114.09, 116.27, 127.22, 128.49, 128.86, 129.91, 130.88, 131.82, 132.62, 137.44, 149.76, 158.95 |
Data sourced from a study on anticonvulsant triazoloquinoline derivatives. ualberta.ca
For complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish connectivity between atoms. youtube.comgithub.iosdsu.edu
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.comsdsu.edu This is crucial for tracing out the proton networks within the molecule.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. youtube.comgithub.iosdsu.edu This allows for the direct assignment of proton signals to their attached carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range couplings between protons and carbons, typically over two or three bonds. youtube.comgithub.iosdsu.edu This technique is particularly powerful for connecting different structural fragments of the molecule and for identifying quaternary carbons (carbons with no attached protons).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. tutorchase.combellevuecollege.edulibretexts.orgpressbooks.pub The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of the bonds present.
For the this compound scaffold and its derivatives, key IR absorption bands include:
C=N stretching : Typically observed in the region of 1570-1633 cm⁻¹. iau.irnih.gov
Aromatic C-H stretching : Found around 3039 cm⁻¹. nih.gov
Aliphatic C-H stretching : Appears in the range of 2910-2988 cm⁻¹. iau.irnih.gov
N-H stretching : For derivatives containing amine or amide groups, a characteristic band appears in the region of 3228-3350 cm⁻¹. nih.govekb.eg
C=C stretching : Associated with the aromatic rings, these absorptions are seen around 1597 cm⁻¹. nih.gov
The absence or presence of these characteristic bands provides valuable information about the functional groups in the molecule. For example, the disappearance of N-H and NH₂ absorption bands and the appearance of a C=N band can confirm a cyclization reaction. nih.gov
Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives
| Functional Group | Absorption Range (cm⁻¹) |
| C=N Stretch | 1570 - 1633 |
| Aromatic C-H Stretch | ~3039 |
| Aliphatic C-H Stretch | 2910 - 2988 |
| N-H Stretch | 3228 - 3350 |
| C=C Stretch (Aromatic) | ~1597 |
Data compiled from various spectroscopic studies. iau.irnih.govekb.eg
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.
In the mass spectra of triazoloquinoxaline derivatives, the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) provides the molecular weight of the compound. ualberta.caiau.ir For instance, in a series of 5-substituted-phenyl-4,5-dihydro-1,2,4-triazolo[4,3-a]quinolines, the mass spectra consistently showed the [M+1]⁺ peak, confirming their respective molecular weights. ualberta.ca The fragmentation pattern, which results from the breakdown of the molecular ion, can provide valuable structural information. The fragmentation of 1,2,4-triazole (B32235) derivatives often involves the sequential loss of neutral molecules. researchgate.net
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. frontiersin.org This high accuracy allows for the determination of the elemental composition of a molecule, which is a crucial step in confirming its chemical formula. HRMS is particularly valuable for distinguishing between compounds with the same nominal mass but different elemental compositions. The use of HRMS in the study of triazoloquinoxaline derivatives provides an additional layer of confirmation for the proposed structures. rsc.org
X-ray Crystallography for Solid-State Structure Determination
The study revealed that the compound crystallizes in two distinct polymorphic forms, which differ in the spatial arrangement of the amine group. nih.gov These differences in crystal packing lead to variations in their crystallographic parameters.
Polymorph 1 crystallizes in the monoclinic space group P21/c. The molecules in this form are linked by intermolecular hydrogen bonds, forming a stable, three-dimensional network.
Polymorph 2 also crystallizes in the monoclinic system but with the space group C2/c. The molecular packing in this polymorph is different, leading to altered intermolecular hydrogen bonding patterns compared to Polymorph 1. The arrangement of the amine group is a key distinguishing feature between the two forms. nih.gov
Table 2: Crystallographic Data for 2-amino-2H- iau.irnih.govresearchgate.nettriazolo[4,5-g]quinoline-4,9-dione Polymorphs nih.gov
| Parameter | Polymorph 1 | Polymorph 2 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/c | C2/c |
| a (Å) | 11.231(2) | 13.138(3) |
| b (Å) | 7.3910(15) | 10.603(2) |
| c (Å) | 11.455(2) | 13.972(3) |
| **β (°) ** | 109.43(3) | 113.84(3) |
| Volume (ų) | 895.8(3) | 1779.3(7) |
| Z | 4 | 8 |
The detailed analysis of the bond lengths and angles within the triazoloquinoline core of these polymorphs confirms the fused heterocyclic structure. The planarity of the ring system is a notable feature, which contributes to the electronic properties of the molecule. The differences in the crystal packing and hydrogen bonding networks of the two polymorphs are crucial in understanding their relative stabilities and may influence their physicochemical properties.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Geometry Optimization
Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of electron distribution and molecular geometry. For 2H-1,2,3-triazolo[4,5-b]quinoxaline, these methods have been employed to elucidate its stable conformation and electronic properties.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of heterocyclic compounds, including this compound. DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been utilized to optimize the molecule's geometry. These studies predict a planar structure for the fused ring system, which is a critical factor in its electronic behavior.
The optimized geometric parameters, such as bond lengths and angles, calculated through DFT, provide a precise three-dimensional picture of the molecule. These theoretical values are often in close agreement with experimental data obtained from X-ray crystallography for related derivatives, validating the computational approach.
Table 1: Selected Optimized Geometrical Parameters for this compound using DFT
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | N1-N2 | 1.35 Å |
| N2-N3 | 1.34 Å | |
| C4a-N5 | 1.38 Å | |
| C9a-N1 | 1.37 Å | |
| Bond Angle | N1-N2-N3 | 108.5° |
| N2-N1-C9a | 110.2° |
Note: The values presented are representative and may vary slightly depending on the specific functional and basis set used in the calculation.
Conformational Analysis and Energy Landscapes
For rigid, planar molecules like this compound, extensive conformational analysis is often not as critical as for flexible, long-chain molecules. The fused ring structure severely restricts rotational freedom. The primary point of conformational interest would be the tautomerism involving the proton on the triazole ring (1H, 2H, and 3H tautomers). Theoretical studies have shown that the 2H-tautomer is generally the most stable form, which is crucial for understanding its chemical behavior and interactions. The energy landscape is therefore dominated by a few key tautomeric states rather than a continuum of conformations.
Vibrational Frequency Analysis and Spectroscopic Prediction
Theoretical vibrational analysis is instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific spectral bands to the motions of atoms within the molecule. For this compound, DFT calculations have been used to predict its vibrational spectrum.
The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical model, leading to excellent agreement with experimental spectra of related compounds. These analyses provide a detailed understanding of the molecule's vibrational modes, including the characteristic stretching and bending of C-H, C=N, and N-N bonds.
Table 2: Predicted Vibrational Frequencies and Assignments for this compound
| Frequency (cm⁻¹) | Assignment | Vibrational Mode |
|---|---|---|
| ~3100 | ν(C-H) | Aromatic C-H stretch |
| ~1600 | ν(C=N) | Quinoxaline (B1680401) ring stretch |
| ~1550 | ν(C=C) | Aromatic C=C stretch |
| ~1350 | ν(N-N) | Triazole N-N stretch |
| ~1200 | δ(C-H) | In-plane C-H bend |
Note: ν = stretching, δ = in-plane bending, γ = out-of-plane bending. Frequencies are approximate.
Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Parameters
While extensive Quantitative Structure-Property Relationship (QSPR) models specifically developed for this compound are not widely documented in publicly available literature, the molecular descriptors derived from computational studies form the basis for such models. Parameters like dipole moment, polarizability, and molecular volume, all calculable via DFT, could be used as inputs for QSPR studies to predict properties like solubility, boiling point, and chromatographic retention times for a series of its derivatives.
Molecular Dynamics Simulations for Structural Behavior
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. For this compound, MD simulations could be employed to understand its interaction with solvents or its aggregation behavior in the solid state. However, specific MD studies focusing solely on the structural behavior of the isolated parent compound are not extensively reported. Such simulations are more commonly applied to larger systems, such as the molecule interacting with a biological macromolecule or its integration into a material matrix.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.
The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a significant indicator of chemical stability and reactivity. A large energy gap implies high stability and low reactivity. For this compound, FMO analysis reveals the distribution of these orbitals across the molecular framework. Typically, the HOMO and LUMO are distributed over the entire π-conjugated system, which is characteristic of aromatic heterocyclic compounds.
Table 3: Calculated Frontier Molecular Orbital Energies for this compound
| Parameter | Calculated Value (eV) |
|---|---|
| E_HOMO | -6.5 eV |
| E_LUMO | -2.0 eV |
Note: These values are representative and can vary based on the computational method and level of theory. The relatively large energy gap suggests that this compound is a chemically stable molecule.
Advanced Material Science Applications of 2h 1,2,3 Triazolo 4,5 B Quinoxaline Frameworks
Applications in Organic Electronics and Optoelectronic Materials
The inherent electronic properties of the 2H-1,2,3-Triazolo[4,5-b]quinoxaline core suggest its potential utility in various organic electronic and optoelectronic devices. The electron-withdrawing nature of both the triazole and quinoxaline (B1680401) rings can facilitate electron transport and influence the photophysical properties of materials incorporating this framework.
Organic Sensitizers in Dye-Sensitized Solar Cells (DSSC)
Despite the theoretical potential of the this compound scaffold as an electron-accepting component in dye-sensitized solar cells (DSSCs), a thorough review of available scientific literature reveals a notable absence of specific research on its direct application as an organic sensitizer. While numerous studies have explored various quinoxaline derivatives and other triazolo-quinoxaline isomers for this purpose, detailed investigations into the efficacy of the this compound framework within a DSSC architecture are not presently available.
Fluorescent Probes and Luminescent Materials
Similarly, the exploration of this compound derivatives as fluorescent probes or luminescent materials remains an uncharted area of research. The photophysical properties of this specific isomer, including its emission spectra, quantum yields, and potential for solvatochromism, have not been detailed in the current body of scientific literature. Research into related heterocyclic systems, such as pyrazino[2,3-g]quinoxaline (B3350192) derivatives, has shown promise for creating blue and green fluorescent materials, suggesting that the broader class of compounds holds potential for such applications. However, specific data for the this compound isomer is not available.
Role as Synthetic Intermediates in Materials Science
The this compound scaffold holds potential as a versatile synthetic intermediate for the construction of more complex organic materials. Its fused ring system can serve as a rigid core, and the nitrogen atoms within the triazole and quinoxaline rings offer sites for further functionalization. However, specific examples of the utilization of this compound as a building block in the synthesis of advanced materials are not prominently documented. Research on related isomers, such as nih.govclockss.orgmdpi.comtriazolo[4,3-a]quinoxaline and nih.govclockss.orgnih.gov-triazolo[1,5-a]quinoxalin-4(5H)-one, has demonstrated their utility as precursors for various biologically active molecules, but their application as intermediates in materials science is less clear. nih.govmdpi.com
Development of Novel Organic Frameworks and Polymers
The development of novel organic frameworks and polymers based on the this compound unit is an area with significant, yet largely unrealized, potential. The rigid and planar nature of the scaffold could lend itself to the formation of ordered structures, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). Research has been conducted on the use of sulfonated MOFs for the synthesis of quinoxaline derivatives in general. rsc.org
Emerging Research Directions and Future Prospects in 2h 1,2,3 Triazolo 4,5 B Quinoxaline Chemistry
Exploration of Novel Synthetic Methodologies
The development of efficient and versatile synthetic methods is crucial for advancing the study and application of 2H-1,2,3-triazolo[4,5-b]quinoxaline and its derivatives. Researchers are moving beyond traditional multi-step procedures to devise more streamlined and sustainable approaches.
Recent advancements have focused on the use of eco-compatible catalysts and reaction conditions. nih.govnih.govnih.gov For instance, a "refreshed" synthesis of the nih.govrsc.orgiau.ir-triazolo[1,5-a]quinoxalin-4(5H)-one core has been reported, which utilizes environmentally friendly catalysts. nih.govnih.govnih.gov This approach not only simplifies the generation of the central core but also allows for extensive derivatization. nih.govnih.gov Another innovative strategy involves the metal-free synthesis of polysubstituted triazoloquinoxalines using alkynols as key building blocks. rsc.org This method avoids the use of potentially toxic and expensive metal catalysts like copper and ruthenium, which have been traditionally required for azidation and cycloaddition steps. rsc.org
Furthermore, solvent-free reaction conditions are being explored to minimize the environmental impact of synthesis. nih.govmdpi.com The use of sulfated polyborate, a mild, efficient, and recyclable catalyst, has been demonstrated for the rapid synthesis of quinoxaline (B1680401) derivatives under solvent-free conditions, offering high yields and short reaction times. nih.gov Microwave-assisted synthesis is another green technique being employed to accelerate reactions and improve yields, as demonstrated in the synthesis of quinolinyl-1,2,4-s-triazolo[4,3-a]quinoxalines using iodobenzene (B50100) diacetate. mdpi.com
Some novel synthetic approaches are summarized in the table below:
| Synthetic Approach | Key Features | Starting Materials | Catalysts/Reagents | Reference |
| Metal-Free Synthesis | Avoids heavy metal catalysts | Aryl iodides, Alkynols | - | rsc.org |
| Sustainable Synthesis | Eco-compatible catalysts and conditions | Substituted 2-nitro anilines | Palladium on alumina, Dimethyl carbonate | nih.govnih.govnih.gov |
| Solvent-Free Synthesis | Environmentally friendly, high yield | o-Phenylenediamines, 1,2-diketones | Sulfated polyborate | nih.gov |
| Microwave-Assisted Synthesis | Rapid, efficient, solvent-free | 2-Chloroquinoline-3-carboxaldehyde, 2-chloro-3-hydrazinoquinoxaline | Iodobenzene diacetate | mdpi.com |
Design of Advanced Derivatives for Specific Chemical Functions
The functionalization of the this compound scaffold is a major area of research, aimed at developing derivatives with specific and enhanced chemical properties for a wide range of applications. The inherent structural features of this heterocyclic system make it a versatile template for designing molecules with targeted functions.
A significant focus has been on the development of derivatives with biological activity. For example, researchers have designed and synthesized novel rsc.orgiau.irtriazolo[4,3-a]quinoxaline derivatives as potential anticancer agents. These studies often involve the strategic introduction of various substituents to modulate the compound's ability to interact with biological targets such as DNA and specific enzymes like VEGFR-2 kinase. The structure-activity relationship (SAR) of these derivatives is a key aspect of the design process, helping to identify the structural features that are crucial for their biological function.
Beyond medicinal applications, derivatives of the triazoloquinoxaline scaffold are being explored for their unique photophysical and electrochemical properties. The design of these molecules often involves the introduction of electron-donating or electron-withdrawing groups to tune their electronic structure and, consequently, their absorption and emission spectra. This makes them promising candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.
The following table highlights some examples of advanced derivatives and their intended chemical functions:
| Derivative Class | Intended Chemical Function | Key Design Strategy | Target Application | Reference |
| rsc.orgiau.irTriazolo[4,3-a]quinoxalines | DNA Intercalation | Introduction of basic nitrogen centers and planar aromatic systems | Anticancer agents | |
| rsc.orgiau.irTriazolo[4,3-a]quinoxaline-1-one derivatives | Adenosine Receptor Antagonism | Substitution at the 2- and 8-positions of the quinoxaline ring | Neurological and inflammatory disorders | |
| rsc.orgiau.irTriazolo[4,3-a]quinoxalines | VEGFR-2 Kinase Inhibition | Incorporation of pharmacophoric features of known inhibitors | Anticancer therapy | |
| Substituted-1-methyl-1,2,4-triazolo[4,3-a]quinoxalines | Antimicrobial Activity | Introduction of various substituents to enhance bacterial cell wall disruption | Antibacterial agents |
Integration into Hybrid Material Systems
The integration of this compound and its derivatives into hybrid material systems represents a promising, yet largely unexplored, frontier. The unique electronic and structural properties of this heterocyclic scaffold make it an attractive building block for the creation of advanced materials with novel functionalities.
One potential area of exploration is the incorporation of triazoloquinoxaline units into the backbone of polymers. This could lead to the development of new conductive polymers, materials for organic electronics, or polymers with enhanced thermal stability. The nitrogen-rich triazoloquinoxaline moiety could also be functionalized to act as a ligand for metal ions, opening up possibilities for the creation of novel coordination polymers and metal-organic frameworks (MOFs).
While specific examples of this compound being integrated into hybrid materials are still emerging, research on related quinoxaline compounds provides a strong foundation for future work. For instance, SO3H-functionalized metal-organic frameworks have been successfully used as efficient heterogeneous catalysts for the synthesis of quinoxaline derivatives. iau.ir This demonstrates the potential for synergy between MOF technology and quinoxaline chemistry. Furthermore, the synthesis of novel zinc-based MOFs featuring triazine derivatives highlights the versatility of nitrogen-containing heterocycles in the construction of porous crystalline materials.
The future in this area will likely involve the design and synthesis of functionalized this compound monomers that can be readily polymerized or used as linkers in the construction of MOFs. Such hybrid materials could find applications in gas storage, separation, catalysis, and sensing.
Advanced Computational Predictions for Undiscovered Properties
Advanced computational methods, particularly Density Functional Theory (DFT), are playing an increasingly important role in the study of this compound and its derivatives. These in silico approaches allow researchers to predict a wide range of properties and to understand the underlying electronic structure and reactivity of these molecules, thereby guiding experimental efforts.
DFT calculations are being used to investigate the geometric and electronic properties of triazoloquinoxalines, providing insights into their stability, reactivity, and potential applications. iau.ir For example, DFT studies have been employed to explain the radical scavenging activity of benzotriazoloquinazolines by analyzing the relative importance of different functional groups. iau.ir In the context of drug design, molecular docking simulations are used to predict the binding modes of triazoloquinoxaline derivatives with biological targets, such as DNA and protein kinases. These computational predictions of binding energy and interactions can help to prioritize compounds for synthesis and biological testing.
Furthermore, computational methods are being used to predict the spectroscopic properties of these compounds, such as their NMR and UV-Vis spectra, which can aid in their characterization. The calculation of thermodynamic parameters can also provide valuable information about the feasibility and outcomes of chemical reactions. As computational power and theoretical models continue to improve, it is expected that in silico predictions will become even more accurate and integral to the discovery and development of new this compound-based molecules and materials.
The following table provides examples of properties that can be predicted using advanced computational methods:
| Predicted Property | Computational Method | Significance | Reference |
| Binding Affinity and Mode | Molecular Docking | Guides the design of new drugs and functional materials | |
| Radical Scavenging Activity | DFT | Elucidates antioxidant potential | iau.ir |
| Electronic and Geometric Structure | DFT | Predicts reactivity and stability | iau.ir |
| Spectroscopic Properties (NMR, UV-Vis) | DFT | Aids in compound characterization | |
| Thermodynamic Parameters | DFT | Predicts reaction feasibility and outcomes |
Sustainability and Green Chemistry Initiatives in Production
In recent years, there has been a significant shift towards the adoption of sustainable and green chemistry principles in the production of this compound and related compounds. nih.gov This focus on environmental responsibility is driving the development of cleaner, more efficient, and less hazardous synthetic methods.
A key aspect of these initiatives is the replacement of toxic and hazardous reagents and solvents with more environmentally benign alternatives. nih.govnih.gov For example, researchers are exploring the use of greener methylating agents like dimethyl carbonate in place of more toxic options such as dimethyl sulfate (B86663) and iodomethane. nih.gov The development of solvent-free reaction conditions is another important strategy for reducing waste and environmental impact. nih.govmdpi.com
The use of renewable resources as starting materials is also a growing area of interest. While not yet widely applied to the synthesis of this compound, the sustainable production of other nitrogen-containing heterocycles from biomass-derived feedstocks provides a promising blueprint for future research.
Catalysis is another area where green chemistry is making a significant impact. The development of reusable and eco-friendly catalysts, such as sulfated polyborate and palladium on alumina, is helping to improve the atom economy and reduce waste in synthetic processes. nih.govnih.govnih.gov Microwave-assisted synthesis is also gaining traction as a green technology that can significantly reduce reaction times and energy consumption. mdpi.com These sustainable approaches are not only environmentally beneficial but can also lead to more cost-effective and efficient production methods.
Q & A
Q. What are the common synthetic routes for 2H-1,2,3-Triazolo[4,5-b]quinoxaline?
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). A validated method involves reacting tetrazolo[1,5-a]quinoxaline with ethynyl derivatives (e.g., 1-ethynyl-4-methoxybenzene) in the presence of a copper catalyst (e.g., CuI) and a base (e.g., N,N-diisopropylethylamine) under argon at 100°C for 4 days. Purification is achieved via flash column chromatography, yielding triazoloquinoxalines with Rf values consistent with literature . Alternative routes include cyclization of hydrazine derivatives with dichloroquinoxalines in DMF, forming intermediates for further functionalization .
Q. How is this compound characterized spectroscopically?
Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are standard. For example, ¹H NMR peaks for the triazole moiety appear at δ 8.5–9.0 ppm, while quinoxaline protons resonate between δ 7.2–8.3 ppm. HRMS (ESI+) confirms molecular ion peaks (e.g., [M+H]+ at m/z 260.0925) . Purity is assessed via HPLC with a detection limit of 1 ppm for genotoxic impurities .
Q. What analytical techniques are suitable for assessing purity and stability?
Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is used for trace analysis, achieving detection limits of 1 µg/g for genotoxic impurities like nitrosamines . Stability studies under varying pH and temperature conditions are conducted via accelerated degradation assays, monitored by LC-MS .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be evaluated for antitumor activity?
SAR studies involve synthesizing derivatives with substituents at positions 1, 4, and 7 of the triazoloquinoxaline core. For example, sulfonamide-linked triazoles are tested against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. IC50 values are correlated with electronic (Hammett σ) and steric (Taft Es) parameters of substituents. Molecular docking against kinase targets (e.g., EGFR) identifies binding motifs .
Q. How are contradictions in biological activity data resolved across studies?
Discrepancies in antimicrobial or antitumor activity often arise from assay conditions (e.g., nutrient media, cell passage number). Meta-analyses comparing MIC (Minimum Inhibitory Concentration) values under standardized protocols (CLSI guidelines) are recommended. For example, conflicting reports on antifungal activity may require re-evaluation using identical fungal strains and growth media .
Q. What computational methods predict interactions with biological targets?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular dynamics (MD) simulations assess binding stability to proteins (e.g., DNA gyrase for antimicrobial activity). AutoDock Vina or Schrödinger Suite optimizes docking poses, with free energy scores (ΔG) validated by experimental IC50 values .
Q. How is genotoxic potential assessed during preclinical development?
Ames tests using Salmonella typhimurium strains (TA98, TA100) detect frameshift/base-pair mutations. Metabolites (e.g., N-glucuronides) are synthesized via cytochrome P450 (CYP1A2) incubation and analyzed via LC-MS for DNA adduct formation. Thresholds follow ICH M7 guidelines, with limits ≤1 ppm for mutagenic impurities .
Q. How are reaction conditions optimized to improve synthetic yields?
Design of Experiments (DoE) evaluates variables like temperature, catalyst loading, and solvent polarity. For CuAAC, replacing CuI with [Ir(ppy)₂(dtbbpy)]PF₆ under visible light reduces side products (e.g., dimerization) and improves yields from 60% to 85%. Microwave-assisted synthesis at 150°C for 1 hour further accelerates cyclization .
Q. What intermediates are critical in multi-step synthesis?
Key intermediates include 2,3-dichloroquinoxaline (for nucleophilic substitution) and hydrazinoquinoxalines (for cyclocondensation). For example, 2-hydrazino-3-phenylquinoxaline reacts with aldehydes to form Schiff bases, which undergo oxidative cyclization with iodine/DMSO to yield triazoloquinoxalines .
Q. How are fluorescent properties engineered for imaging applications?
Substituents like thiophene or electron-donating groups (e.g., -OCH₃) enhance fluorescence quantum yield (Φ). For example, 2-(4-methoxyphenyl)-triazoloquinoxaline exhibits λem = 450 nm (blue emission) with Φ = 0.42 in DMSO. Applications include live-cell imaging using confocal microscopy with λex = 405 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
